Positional Dependence of Formyl Substitution on DAO Inhibitory Activity
Inhibition of human D-amino acid oxidase (DAO) by thiophene-2-carboxylic acid derivatives is highly sensitive to the position of substituents. While a formyl group at the 5-position (compound 1h) abolishes activity (IC50 >100 µM), small substituents at the 4-position (compounds 1i and 1j) are well-tolerated, retaining low micromolar potency [1]. This positional specificity demonstrates that the 4-formyl substitution pattern is permissive for biological activity, whereas the 5-formyl isomer is functionally inactive against DAO.
| Evidence Dimension | Human DAO inhibition IC50 |
|---|---|
| Target Compound Data | 1.3 ± 0.2 µM (compound 1i, 4-methyl) / 1.3 ± 0.1 µM (compound 1j, 4-difluoromethyl) |
| Comparator Or Baseline | 5-Formylthiophene-2-carboxylic acid (compound 1h): IC50 >100 µM |
| Quantified Difference | >75-fold improvement in potency for 4-substituted analogs vs. 5-formyl isomer |
| Conditions | Recombinant human DAO enzyme assay, 23°C, pH 8.5 |
Why This Matters
This data demonstrates that the 4-position is tolerant of substitution, while the 5-position is not, making 4-formylthiophene-2-carboxylic acid a viable intermediate for further optimization, unlike its 5-formyl isomer.
- [1] K. Fukui et al., 'Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids', European Journal of Medicinal Chemistry, 2018, 159, 23-34. View Source
